benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate

Description

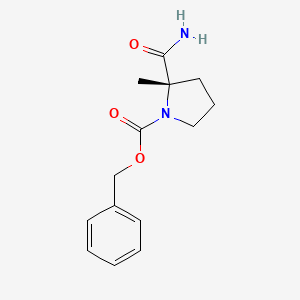

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and a 2-carbamoyl-2-methyl substitution at the 2-position. The (S)-stereochemistry at the 2-carbon defines its spatial configuration, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

benzyl (2S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(12(15)17)8-5-9-16(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,15,17)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQSLXYJKXSARM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Benzyl halides and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Amines.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the carbamoyl group can form hydrogen bonds with active site residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Compounds with benzyloxy groups (e.g., CAS 99909-22-5) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

The dihydrofuran-containing analogue (CAS 864167-16-8) may serve as a Michael acceptor in covalent drug design due to its α,β-unsaturated carbonyl system .

Synthetic Utility :

- The simpler carbamoyl derivatives (e.g., CAS 35010-96-9) are likely intermediates in peptide-mimetic synthesis, leveraging their amide bonds for further functionalization .

- Multi-substituted analogues (e.g., CAS 1337570-18-9) highlight the versatility of pyrrolidine scaffolds in accommodating diverse pharmacophores .

Biological Activity

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring with a carbamoyl group and a benzyl moiety, contributing to its unique reactivity and biological properties.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by preventing effective DNA repair.

- Binding Affinity : The structural features of the compound allow it to interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with active site residues, enhancing binding specificity.

Biological Activities

The biological activities of this compound have been investigated in various studies:

Anticancer Activity

Research indicates that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Studies have shown that the compound exhibits potent cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Enzyme Inhibition Studies

The compound has been utilized in studies examining its role as an enzyme inhibitor:

- PARP Inhibition : Inhibition assays demonstrated that this compound effectively inhibits PARP activity, leading to increased DNA damage accumulation in treated cells .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound showed significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Analysis :

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into their relative biological activities:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | PARP Inhibition |

| Benzyl (R)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate | 25 | Similar mechanism but less potent |

| Other related pyrrolidines | Varies | Various mechanisms including enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized to improve yield and stereochemical purity?

- Methodology : The synthesis typically involves multi-step reactions, including protecting group strategies and stereoselective coupling. For example, Mitsunobu reactions can establish stereochemistry at chiral centers, while carbamate formation may utilize benzyl chloroformate. Optimization includes controlling temperature (e.g., −78°C for sensitive intermediates), using anhydrous solvents, and employing catalysts like DMAP for acylations. Monitoring via TLC or HPLC ensures intermediate purity. Stereochemical integrity is confirmed via chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent placement. NOESY experiments validate spatial arrangements of methyl and carbamoyl groups.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular formula (e.g., CHNO).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves absolute configuration and crystal packing.

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98%) and identifies byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.